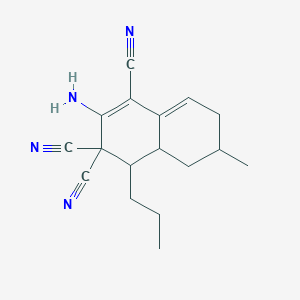

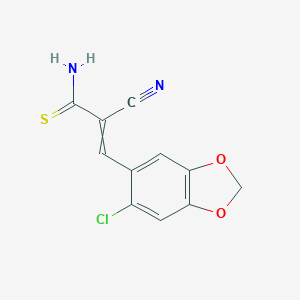

![molecular formula C20H13ClF3N3OS B460882 2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 664999-86-4](/img/structure/B460882.png)

2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .

Scientific Research Applications

Synthesis and Biological Activity

- Pyridine derivatives, including those similar to the specified compound, have been synthesized and assessed for their biological activity against various bacteria and fungi. Some derivatives exhibited moderate activity at specific concentrations (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Applications in Molluscicidal Activity

- Related pyridine compounds have shown potential as molluscicides, substances used to control or kill mollusks, which could have applications in managing snail populations in agricultural or water treatment contexts (Zaki, Fathalla, Swelam, & Aly, 2004).

Corrosion Inhibition

- Some pyridine derivatives are effective corrosion inhibitors for steel in acidic environments. This is relevant in industrial applications where corrosion resistance is crucial (Ansari, Quraishi, & Singh, 2015).

Utilization by Biological Organisms

- Derivatives of pyridine, including nicotinonitriles, are utilized by various organisms, including mammals, insects, and bacteria. This indicates a potential role in biochemical processes or as a target for pharmacological research (Ellinger, Fraenkel, & Abdel Kader, 1947).

Electrochemical and Surface Studies

- Pyridine derivatives have been studied for their adsorption and inhibitory effects on metal surfaces, suggesting potential applications in materials science and engineering (Ansari, Quraishi, & Singh, 2015).

Herbicidal Activity

- Certain pyridine derivatives exhibit herbicidal activity, which could be leveraged in agriculture for weed control (Moran, 2003).

properties

IUPAC Name |

2-[(6-chloropyridin-3-yl)methylsulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3OS/c1-28-14-5-3-13(4-6-14)17-8-16(20(22,23)24)15(9-25)19(27-17)29-11-12-2-7-18(21)26-10-12/h2-8,10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOMLHPFSDBLTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

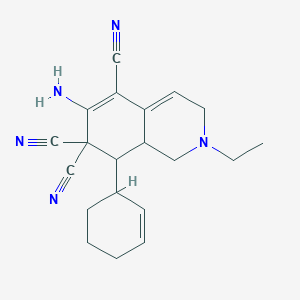

![6-amino-3-tert-butyl-4-(9-ethyl-9H-carbazol-3-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460800.png)

![6-Amino-3-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile-4-spiro-4'-1'-(piperidinecarboxylate)](/img/structure/B460802.png)

![2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460807.png)

![2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460808.png)

![2-Hydroxy-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B460811.png)

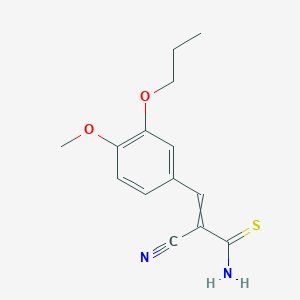

![2-Cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-2-propenethioamide](/img/structure/B460813.png)

![2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-4-spiro-7'-(1',4'-dioxaspiro[4.5]decane)](/img/structure/B460814.png)

![2-[(4-Bromo-2-fluorophenyl)methylidene]propanedinitrile](/img/structure/B460817.png)